1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2092241-59-1
VCID: VC3146979
InChI: InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)14(4)5-6-15-7-8(9(16)17)12-13-15/h7H,5-6H2,1-4H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C(=O)O
Molecular Formula: C11H18N4O4
Molecular Weight: 270.29 g/mol

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 2092241-59-1

Cat. No.: VC3146979

Molecular Formula: C11H18N4O4

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid - 2092241-59-1

Specification

CAS No. 2092241-59-1
Molecular Formula C11H18N4O4
Molecular Weight 270.29 g/mol
IUPAC Name 1-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]triazole-4-carboxylic acid
Standard InChI InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)14(4)5-6-15-7-8(9(16)17)12-13-15/h7H,5-6H2,1-4H3,(H,16,17)
Standard InChI Key KLSXSUYBVXDZGU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the class of triazole derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry. The compound is identified by CAS No. 2092241-59-1 and has a molecular formula of C11H18N4O4 with a molecular weight of 270.29 g/mol.

The structural composition features several key elements:

  • A 1,2,3-triazole heterocyclic ring with three nitrogen atoms

  • A carboxylic acid functional group at position 4 of the triazole ring

  • An ethyl linker connecting the triazole to the amino group

  • A methyl-substituted amino group protected by a tert-butoxycarbonyl (Boc) group

This combination of functional groups contributes to the compound's chemical versatility and potential reactivity in various synthetic transformations.

Physical Properties

Based on its chemical structure, 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits properties typical of carboxylic acid-containing heterocycles. While specific experimental data on this compound is limited in the available literature, its properties can be reasonably predicted based on structural analysis.

PropertyCharacteristicSource
Physical stateLikely solid at room temperature
Molecular weight270.29 g/mol
SolubilityLikely soluble in polar organic solvents (DMSO, DMF); limited solubility in water
AcidityModerately acidic due to carboxylic acid group
StabilityStable under standard laboratory conditions
ReactivityReactive at both carboxylic acid and Boc-protected amino sites

The presence of the carboxylic acid group confers acidity to the molecule, while the Boc-protected amino group introduces a degree of base sensitivity that may be exploited in selective deprotection reactions.

Structural Features

The 1,2,3-triazole ring represents the core structural feature of this compound and contributes significantly to its chemical and biological properties. Triazoles are aromatic heterocycles containing three nitrogen atoms, providing multiple sites for hydrogen bonding and coordination with biological targets.

The carboxylic acid group at position 4 of the triazole ring serves as a versatile functional handle for further derivatization through esterification, amidation, or reduction reactions. This functionality enables the compound to participate in a wide range of chemical transformations, enhancing its utility as a synthetic building block.

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose: it protects the amine during synthetic procedures and can be selectively removed under acidic conditions to reveal the free amino group for subsequent reactions. This feature is particularly valuable in multi-step synthesis protocols where selective functionalization is required.

Synthesis Methods

General Synthetic Approaches

Applications in Research

Role in Organic Synthesis

1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a valuable building block in organic synthesis, contributing to the development of more complex molecular structures. The presence of multiple functional groups offers various sites for chemical manipulation:

The carboxylic acid moiety can participate in:

  • Amide bond formation for peptide synthesis

  • Esterification reactions

  • Decarboxylation processes

  • Reduction to alcohols or aldehydes

The protected amino group provides:

  • A masked reactive site that can be revealed under controlled conditions

  • A point for further diversification after Boc deprotection

  • Potential for incorporation into peptide-like structures

The triazole ring itself contributes:

  • Conformational rigidity to molecular scaffolds

  • Potential binding sites through its nitrogen atoms

  • Metabolic stability compared to many other heterocycles

These characteristics make the compound particularly useful in the construction of compound libraries for medicinal chemistry research and in the development of new synthetic methodologies.

Biological Activity

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific therapeutic applications. For 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid and related triazoles, several structure-activity patterns have emerged:

  • The triazole ring itself contributes to biological activity through:

    • Hydrogen bonding capabilities (both as donor and acceptor)

    • Aromatic character enabling π-stacking interactions with protein targets

    • Metabolic stability compared to many other heterocycles

  • The carboxylic acid group provides:

    • Potential for ionic interactions with positively charged amino acid residues in proteins

    • A site for derivatization to modulate pharmacokinetic properties

    • Hydrogen bond donor/acceptor capabilities

  • The Boc-protected amino group offers:

    • Lipophilic character that may enhance membrane permeability

    • Potential for cleavage in vivo, potentially functioning as a prodrug feature

Studies with related compounds have demonstrated that subtle modifications to the substitution pattern on triazole rings can significantly impact biological activity, highlighting the importance of systematic structure-activity relationship studies .

Current Research Developments

Future Research Directions

Future studies on 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid could focus on several promising areas:

  • Comprehensive evaluation of its biological activity through systematic screening against various targets, including enzyme inhibition assays, antimicrobial testing, and cancer cell line studies.

  • Exploration of its reactivity in organic reactions, particularly focusing on derivatization of the carboxylic acid group and modifications following Boc deprotection.

  • Development of improved synthetic routes to increase yield, reduce environmental impact, and enable large-scale production if biological activity warrants further development.

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogs, potentially leading to more potent or selective compounds for specific applications.

  • Computational studies to predict binding modes with potential biological targets, guiding rational design of derivatives with enhanced properties .

The versatility of triazole derivatives in medicinal chemistry suggests that compounds like 1-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid will continue to be of interest to researchers in pharmaceutical and synthetic chemistry fields.

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